molecular formula C12H14F3NO B1277930 N-tert-butyl-4-(trifluoromethyl)benzamide CAS No. 91888-96-9

N-tert-butyl-4-(trifluoromethyl)benzamide

Cat. No. B1277930
CAS RN: 91888-96-9
M. Wt: 245.24 g/mol
InChI Key: UFTLWFJGHNRZBT-UHFFFAOYSA-N
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Description

“N-tert-butyl-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C12H14F3NO . It has a molecular weight of 245.24100 . This compound is used for site-selective, intermolecular C-H xanthylation of alkanes, leading to the rapid diversification of otherwise inert C-H bonds .


Synthesis Analysis

The synthesis of “N-tert-butyl-4-(trifluoromethyl)benzamide” involves the reaction of potassium ethyl xanthate with N-(tert-butyl)-N-chloro-3,5-bis(trifluoromethyl)benzamide in acetonitrile .


Molecular Structure Analysis

The molecular structure of “N-tert-butyl-4-(trifluoromethyl)benzamide” consists of 12 carbon atoms, 14 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 1 oxygen atom . The InChI code for this compound is 1S/C12H14F3NO/c1-11(2,3)16-10(17)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3,(H,16,17) .


Chemical Reactions Analysis

“N-tert-butyl-4-(trifluoromethyl)benzamide” is used as a reagent for site-selective, intermolecular C-H xanthylation of alkanes . This reaction leads to the rapid diversification of otherwise inert C-H bonds .


Physical And Chemical Properties Analysis

“N-tert-butyl-4-(trifluoromethyl)benzamide” is a solid at 25°C . It is soluble in a wide range of common organic solvents, including benzene, chlorobenzene, fluorobenzene, hexafluorobenzene, trifluorotoluene, o-dichlorobenzene, methylene chloride, dichloroethane, chloroform, acetonitrile, hexanes, and ethyl acetate .

Scientific Research Applications

Synthesis of N-trifluoromethyl Compounds

  • Application Summary : N-tert-butyl-4-(trifluoromethyl)benzamide is used in the synthesis of N-trifluoromethyl compounds. This method avoids expensive and hazardous reagents .
  • Methods of Application : The method involves introducing CF3 groups on a large variety of secondary amines .
  • Results : The advantage of the method could be demonstrated by obtaining crystalline tert-butyl 4-(trifluoromethyl)piperazine-1-carboxylate, a compound that previously only had been obtained as an oil .

Pharmaceutical Applications

  • Application Summary : The N-tert-butyl amide group, which is present in N-tert-butyl-4-(trifluoromethyl)benzamide, is found in many drugs such as finasteride, nelfinavir, and CPI-1189 .
  • Methods of Application : These drugs are used to treat various conditions. For example, finasteride is used to treat benign prostatic hyperplasia .
  • Results : As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV .

Synthesis of Fluorinated Phenyl tert-Butyl Nitroxides

  • Application Summary : N-tert-butyl-4-(trifluoromethyl)benzamide can potentially be used in the synthesis of fluorinated phenyl tert-butyl nitroxides .
  • Methods of Application : The method involves nucleophilic substitution reactions of a fluorine atom in a series of polyfluorinated aromatic compounds .
  • Results : This idea has been especially fruitful in nitroxide chemistry .

Site-Selective C-H Xanthylation

  • Application Summary : This compound can potentially be used for site-selective, intermolecular C-H xanthylation of alkanes .
  • Methods of Application : The method involves the use of this reagent for the rapid diversification of otherwise inert C-H bonds .
  • Results : This application leads to the creation of chemically differentiated building blocks for organic synthesis .

Preparation of Drug Candidates

  • Application Summary : N-tert-butyl-4-(trifluoromethyl)benzamide can be used for the preparation of drug candidates containing hindered amine motifs .
  • Methods of Application : This hindered amine provides a chemically differentiated building block for organic synthesis .
  • Results : This method allows for the creation of chemically diverse drug candidates .

Synthesis of Fluorinated Aromatic Compounds

  • Application Summary : N-tert-butyl-4-(trifluoromethyl)benzamide can be used in the synthesis of fluorinated aromatic compounds .
  • Methods of Application : The method involves nucleophilic substitution reactions of a fluorine atom in a series of polyfluorinated aromatic compounds .
  • Results : This application leads to the creation of chemically differentiated building blocks for organic synthesis .

Safety And Hazards

“N-tert-butyl-4-(trifluoromethyl)benzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

N-tert-butyl-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-11(2,3)16-10(17)8-4-6-9(7-5-8)12(13,14)15/h4-7H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTLWFJGHNRZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432284
Record name N-tert-butyl-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-4-(trifluoromethyl)benzamide

CAS RN

91888-96-9
Record name N-tert-butyl-4-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To N-tert-butylamine (3.50 g, 0.0048 mol) in 75 mL of benzene was added 4-trifluoromethylbenzoyl chloride (5.00 g, 0.024 mol). The temperature was maintained below 15° C. during the addition and then the reaction mixture was allowed to warm to ambient temperature and stirred for 3 hours. The solvent was then stripped and the residue was dissolved in 75 mL of dichloromethane. This solution was washed with 5% hydrochloride acid (2×75 mL), water (2×75 mL), dried over MgSO4 and then the solvent was removed in vacuo to provide 5.05 g (85-9% yield) of the title compound, m.p. 146-148° C.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
SS Bera, S Debbarma, AK Ghosh… - The Journal of …, 2017 - ACS Publications
Hydroarylation of internal alkynes by cost-effective Co III -catalysis, directed by N-tert-butyl amides, is achieved to avail mono- or dihydroarylated amide products selectively in an atom …
Number of citations: 43 pubs.acs.org
BS Gore, GC Senadi, AM Garkhedkar… - Advanced Synthesis & …, 2017 - Wiley Online Library
An efficient, mild and practical approach for the synthesis of amides from nitriles and peroxides is reported in the presence of boron trifluoride ethereate. In this protocol, we utilized …
Number of citations: 14 onlinelibrary.wiley.com
D Marosvölgyi-Haskó, T Kégl, L Kollár - Tetrahedron, 2016 - Elsevier
Iodobenzene derivatives possessing various substituents (amino, hydroxy, tert-butyl, methyl, isopropyl, phenyl, fluoro, chloro, methoxycarbonyl, acetyl, trifluoromethyl, nitro) in the para …
Number of citations: 14 www.sciencedirect.com
F Tamaddon, F Tavakoli - Journal of Molecular Catalysis A: Chemical, 2011 - Elsevier
ZnCl 2 /SiO 2 has been found to be an efficient and reusable catalyst for conversion of alcohols, ethers and esters to corresponding amides via the Ritter reaction in high yield. It was …
Number of citations: 54 www.sciencedirect.com
W Yang, C Feng, Y Tang, M Ji… - Journal of Chemical …, 2020 - journals.sagepub.com
The utility of Cu(OTf) 2 as the catalyst for the synthesis of a series of N-tert-butyl amides in excellent isolated yields via the reaction of nitriles (alkyl, aryl, benzyl, and furyl nitriles) with di-…
Number of citations: 2 journals.sagepub.com

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